molecular formula C21H27N5O4S B612252 1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea CAS No. 1393712-18-9

1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea

Cat. No. B612252
CAS RN: 1393712-18-9
M. Wt: 445.53518
InChI Key: NLFYWTSGSCFECR-AWEZNQCLSA-N
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Description

PF-05139962 is a novel potent mTOR inhibitor with excellent mTOR biochemical inhibition, cellular potency, kinase selectivity and in vitro ADME properties. PF-05139962 has pS473 and pS6 cellular IC50 = 48 and 6 nM respectively. PF-05139962 has great selectivity against other receptors and kinases. No genotoxicity was observed on this compound and no more than 25% inhibiton was observed for major CYP enzymes (3A4, 1A2, 2C9, 2D6) at 3 uM. This compound has LE = 0.35 and LipE up to 6.8 which is in a very desirable range for a kinase inhibitor.

Scientific Research Applications

Chemical Reactions and Synthesis

1-Ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea is involved in various chemical reactions and synthesis processes. For instance, similar compounds have been used in the synthesis of pyrimidine derivatives. In one study, the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate produced 2-anilino-4-ethoxy-6-methylpyrimidine and 1, 3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea, highlighting the compound's reactivity and potential for creating diverse derivatives (Yamanaka, Niitsuma, & Sakamoto, 1979).

Antioxidant Activity

The compound also shows potential in the field of antioxidant research. A related study synthesized various pyrimidine derivatives and evaluated their antioxidant activities. This research underscores the compound's potential utility in developing antioxidant agents (George, Sabitha, Kumar, & Ravi, 2010).

Enzymatic Activity

Another area of interest is the compound's effect on enzymatic activity. For example, derivatives of the compound have shown potent effects on increasing the reactivity of cellobiase, an enzyme crucial in the breakdown of certain sugars. This could have implications for various biochemical and pharmaceutical applications (Abd & Awas, 2008).

Antiparkinsonian Activity

Interestingly, derivatives of this compound have been explored for their potential antiparkinsonian activity. A study involving 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives exhibited significant antiparkinsonian activity in animal models, suggesting a possible avenue for developing new treatments for Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Anticancer Activity

The compound's derivatives have also shown promise in anticancer research. For instance, 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives demonstrated potent anti-CML (chronic myeloid leukemia) activity, indicating potential as a treatment for this type of cancer (Li et al., 2019).

Synthesis of Novel Compounds

The compound is pivotal in synthesizing various novel compounds. For example, its derivatives have been used in the efficient synthesis of heterocycles like pyrimidin-2(1H)-(thio)ones, which offer diverse applications in pharmaceuticals and materials science (Liu & Wang, 2010).

Antibacterial and Antimicrobial Applications

Lastly, the compound's derivatives have been studied for their antibacterial and antimicrobial properties. This is evidenced by research into the synthesis and evaluation of novel heterocyclic compounds containing sulfonamido moieties, which show high antibacterial activities, thereby offering potential in the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

properties

CAS RN

1393712-18-9

Product Name

1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea

Molecular Formula

C21H27N5O4S

Molecular Weight

445.53518

IUPAC Name

1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea

InChI

InChI=1S/C21H27N5O4S/c1-3-22-21(27)23-16-6-4-15(5-7-16)19-24-18-8-11-31(28,29)13-17(18)20(25-19)26-9-10-30-12-14(26)2/h4-7,14H,3,8-13H2,1-2H3,(H2,22,23,27)

InChI Key

NLFYWTSGSCFECR-AWEZNQCLSA-N

SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)CC3)C(=N2)N4CCOCC4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PF05139962;  PF 05139962;  PF-05139962.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea
Reactant of Route 2
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1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea
Reactant of Route 3
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1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea
Reactant of Route 4
Reactant of Route 4
1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea
Reactant of Route 5
Reactant of Route 5
1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea
Reactant of Route 6
Reactant of Route 6
1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea

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